
3β,5α-Tetrahydronorethisterone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of steroids, including "3β,5α-Tetrahydronorethisterone-d5," often involves multi-step organic reactions that selectively modify the steroid nucleus to introduce or alter specific functional groups. A study by Jez and Penning (1998) illustrates the engineering of enzyme activity to modify steroid structures, demonstrating the biochemical synthesis pathways that could be relevant for creating specific derivatives like "3β,5α-Tetrahydronorethisterone-d5" through enzymatic reactions (Jez & Penning, 1998).
Molecular Structure Analysis
Understanding the molecular structure of "3β,5α-Tetrahydronorethisterone-d5" involves analyzing its stereochemistry, functional groups, and conformational properties. Research on similar steroid compounds, like the work by Rhéaume et al. (1991), elucidates the role of specific enzymes in the structural transformation of steroids, which is crucial for comprehending the structure and function of "3β,5α-Tetrahydronorethisterone-d5" (Rhéaume et al., 1991).
Chemical Reactions and Properties
Steroids undergo various chemical reactions that define their biological roles and therapeutic potential. The alteration of steroid structures, such as hydroxylation, reduction, and isomerization, significantly impacts their physiological effects. Studies on the enzymatic activity that modifies steroids provide insights into the chemical reactions "3β,5α-Tetrahydronorethisterone-d5" may undergo and its resulting properties, as highlighted by the work on steroid enzymes (Luu-The et al., 1992).
Physical Properties Analysis
The physical properties of "3β,5α-Tetrahydronorethisterone-d5," such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are critical for its biological function, interaction with biomolecules, and potential pharmaceutical applications. While specific studies on "3β,5α-Tetrahydronorethisterone-d5" may not be readily available, general principles of steroid chemistry and physical chemistry apply.
Chemical Properties Analysis
The chemical properties of steroids, including reactivity, stability, and interaction with biological molecules, are fundamental to their biological roles. The study of enzyme-mediated reactions, as seen in the work of Ota et al. (2014), provides a framework for understanding how "3β,5α-Tetrahydronorethisterone-d5" might interact within biological systems and its potential for therapeutic use (Ota et al., 2014).
Wissenschaftliche Forschungsanwendungen
Role in Congenital Adrenal Hyperplasia
Congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase type 2 deficiency is a rare form of CAH, characterized by impaired steroid synthesis in the gonads and adrenal glands, leading to elevated dehydroepiandrosterone concentrations. This condition, caused by mutations in the HSD3B2 gene, presents with a spectrum of symptoms ranging from salt-wasting crises to ambiguous genitalia in males and mild or no virilization in females. Diagnosis is confirmed through molecular genetic testing, and treatment involves rehydration, correction of hypoglycemia, and steroid replacement therapy (Al Alawi, Nordenström, & Falhammar, 2019).
Androgen Regulation in Brain Function
The metabolite of dihydrotestosterone, 5α-androstane-3β,17β-diol, has been identified as an important modulator of the stress response mediated by the hypothalamo-pituitary-adrenal axis. Its actions are mediated by estrogen receptors rather than androgen receptors, suggesting a novel pathway for androgen regulation in the brain, particularly in stress responses and neural protection (Handa, Pak, Kudwa, Lund, & Hinds, 2008).
Neuroactive Steroid Hormones and Emotion
3α,5α-THP, a metabolite of progesterone, influences cellular functions and behavioral processes involved in emotion, affect, motivation, and reward through non-traditional targets like GABA, glutamate, and dopamine receptors in the ventral tegmental area. These findings extend the understanding of progestogens beyond their pro-gestational processes, highlighting their relevance in affective and social behaviors, and their potential connections to stress regulation and neuropsychiatric disorders (Frye, Paris, Walf, & Rusconi, 2011).
5α-Reductases in Human Physiology
5α-Reductases play a crucial role in converting steroids into their 5α-dihydro-derivatives, which then act as substrates for enzymes that produce neuroactive steroid hormones. These hormones modulate a wide range of physiological functions including sexual differentiation, neuroprotection, and stress response. The expression and function of 5α-reductases in various tissues, including the CNS, underscore their importance beyond sexual differentiation and suggest a broader impact on human physiology (Traish, 2012).
Steroid 5α-Reductase Type 2 Deficiency
Steroid 5α-reductase type 2 deficiency leads to impaired conversion of testosterone to dihydrotestosterone, affecting sexual differentiation in individuals with a 46,XY karyotype. This condition presents a wide range of phenotypes and is diagnosed through biochemical and molecular studies. Understanding the clinical management of this disorder is crucial for making informed decisions regarding gender assignment and treatment, emphasizing the need for early diagnosis and intervention (Cheon, 2010).
Zukünftige Richtungen
The future directions of “3β,5α-Tetrahydronorethisterone-d5” research could involve further exploration of its synthesis pathways, understanding its interactions within biological systems, and its potential for therapeutic use. Additionally, its role as an impurity of Norethindrone and its impact on the efficacy and safety of this oral contraceptive could be an area of interest .
Eigenschaften
CAS-Nummer |
122605-89-4 |
|---|---|
Produktname |
3β,5α-Tetrahydronorethisterone-d5 |
Molekularformel |
C₂₀H₂₅D₅O₂ |
Molekulargewicht |
307.48 |
Synonyme |
(3β,5α,17α)-19-Norpregn-20-yne-3,17-diol; 19-Nor-5α,17α-pregn-20-yne-3β,17-diol-d5; 17α-Ethynyl-5α-estrane-3α,17β-diol-d5; 17α-Ethynyl-5α-oestrane-3β,17β-diol-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)
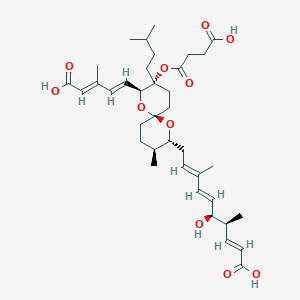
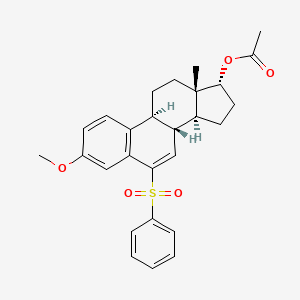
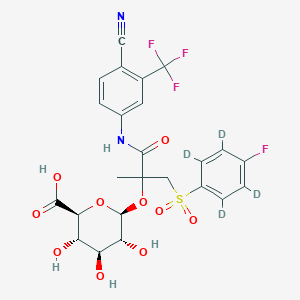
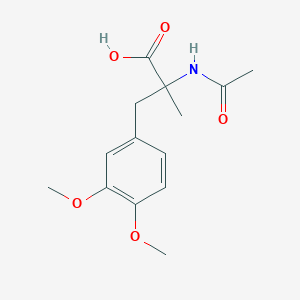
![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)

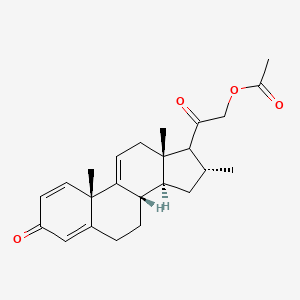
![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)